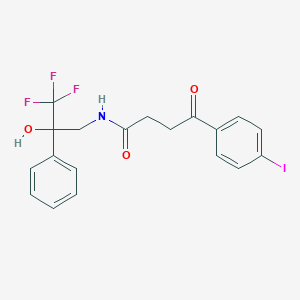

4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been extensively studied in the laboratory setting as a tool compound to investigate the role of glutamate transporters in these disorders.

Mecanismo De Acción

4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide works by binding to the glutamate transporters and blocking their ability to remove glutamate from the synaptic cleft. This leads to increased levels of glutamate in the synapse, which can have both beneficial and detrimental effects depending on the context. For example, in some cases, increased glutamate levels can lead to enhanced synaptic plasticity and learning, while in other cases, it can lead to excitotoxicity and neuronal damage.

Biochemical and Physiological Effects

4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been shown to increase the duration of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating that it enhances the duration of glutamate signaling. Additionally, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been shown to increase the amplitude of EPSCs in some neurons, indicating that it enhances the strength of glutamate signaling.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide is its potency and selectivity for glutamate transporters, which allows for precise manipulation of glutamate signaling in laboratory experiments. Additionally, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide is relatively stable and can be stored for long periods of time, making it a convenient tool compound for researchers. However, one limitation of 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide is that it can have off-target effects on other proteins and receptors, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are a number of future directions for research involving 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide could be used to investigate the role of glutamate transporters in other neurological disorders such as autism and schizophrenia. Finally, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide could be used in combination with other compounds to develop new treatments for neurological disorders based on modulation of glutamate signaling.

Métodos De Síntesis

4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide can be synthesized via a multi-step process involving the reaction of 4-iodobenzaldehyde with 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid, followed by reaction with butanoyl chloride and subsequent reduction with sodium borohydride. The resulting compound can be purified via column chromatography to yield 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide.

Aplicaciones Científicas De Investigación

4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been used extensively in scientific research to investigate the role of glutamate transporters in neurological disorders. For example, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been used to study the effects of glutamate transporter dysfunction in animal models of epilepsy and stroke. Additionally, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been used to investigate the role of glutamate transporters in synaptic plasticity, learning, and memory.

Propiedades

IUPAC Name |

4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3INO3/c20-19(21,22)18(27,14-4-2-1-3-5-14)12-24-17(26)11-10-16(25)13-6-8-15(23)9-7-13/h1-9,27H,10-12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQNDDKXTSXZTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)CCC(=O)C2=CC=C(C=C2)I)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7433987.png)

![3-(2,5-dimethylphenyl)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7433996.png)

![1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)

![Methyl 4-[2,2,2-trifluoro-1-[2-(4-methoxy-2-methylphenyl)acetyl]oxyethyl]benzoate](/img/structure/B7434007.png)

![Methyl 1-[5-methoxy-2-(trifluoromethoxy)benzoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B7434015.png)

![4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434031.png)

![2-methyl-4-(trifluoromethyl)-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434033.png)

![4-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B7434043.png)

![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine](/img/structure/B7434051.png)

![[1-[4-(3-Carbamoylpiperidin-1-yl)benzoyl]piperidin-2-yl]methyl piperidine-1-carboxylate](/img/structure/B7434052.png)

![methyl N-[[4-[(6-carbamoylpyrimidin-4-yl)amino]phenyl]methyl]-N-methylcarbamate](/img/structure/B7434056.png)

![N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide](/img/structure/B7434067.png)

![N-[3-[(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]methanesulfonamide](/img/structure/B7434068.png)

![N-[3-[(2-amino-2-oxoethyl)-methylcarbamoyl]phenyl]-6-methyl-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B7434071.png)